1-Mesityl-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Molecular Structure Analysis
The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Physical And Chemical Properties Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Scientific Research Applications
Synthesis and Anticancer Activities
1-Mesityl-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one and its analogs have been synthesized and evaluated for their anticancer activities. These compounds, due to their structural features, including the oxadiazole ring, are explored for potential anticancer properties. For instance, the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has shown moderate cytotoxicity against MCF-7 breast cancer cell lines, highlighting the significance of the tetrahydropyridine and oxadiazole moieties in contributing to anticancer activities (Redda & Gangapuram, 2007).
Antimicrobial and Antiviral Activities
Compounds containing the 1,2,4-oxadiazole ring, similar to this compound, have been synthesized and found to exhibit strong antimicrobial activity. The structure–activity relationship studies of these compounds indicate their potential in combating microbial infections. Additionally, derivatives have been investigated for their antiviral activities, showing effectiveness against various viral strains, underscoring the versatility of the oxadiazole ring in therapeutic applications (Krolenko, Vlasov, & Zhuravel, 2016).
Photophysical and Electrochemical Properties
The oxadiazole moiety, present in this compound, contributes to interesting photophysical and electrochemical properties, making these compounds suitable for various applications, including organic light-emitting diodes (OLEDs) and electrochromic devices. Research into similar compounds has revealed their potential for high performance in electronic and photonic devices due to their stable luminescent properties and efficient charge transport mechanisms (Wang et al., 2001).
Mechanism of Action
Future Directions
The future directions in the field of oxadiazoles involve the design and synthesis of new chemical entities to act against various diseases. The demand for new hybrid drugs acting against resistant microorganisms has necessitated the urge of new chemical entities to act against these microorganisms .
properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-9-5-10(2)15(11(3)6-9)19-8-13(7-14(19)20)16-17-12(4)18-21-16/h5-6,13H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODBITZNSJBPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC(=NO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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